Physicochemical properties of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Physicochemical properties of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar acidic pKa while possessing distinct properties such as increased lipophilicity and metabolic stability.[1][2][3] This document delves into the structural characteristics, key physicochemical parameters, and the analytical methodologies required for its characterization. The causality behind its properties is explored, providing field-proven insights for its application in research and drug development.
Introduction and Structural Framework
5-(5-Chloro-2-Thienyl)-1H-Tetrazole belongs to the class of 5-substituted 1H-tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] The unique electronic configuration of the tetrazole ring confers upon it a notable acidity, comparable to that of carboxylic acids, making it a valuable surrogate in drug design to modulate properties like cell membrane permeability and metabolic pathways.[1][3] The presence of the chloro-thienyl substituent introduces specific electronic and steric effects that influence the overall physicochemical profile of the molecule.
Key Structural Identifiers:
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Molecular Formula: C₅H₃ClN₄S
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Molecular Weight: 186.61 g/mol
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CAS Number: 58884-89-2[4]
A critical structural feature of 5-substituted 1H-tetrazoles is the existence of two tautomeric forms: the 1H and 2H isomers. This equilibrium is fundamental to their chemical behavior and biological interactions.[3]
Figure 1: Chemical Structure of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole Image of the chemical structure would be placed here.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for 5-(5-Chloro-2-Thienyl)-1H-Tetrazole. It is important to note that while some data is derived from direct experimental measurement, other values are predicted based on computational models, a common practice in early-stage drug development.
| Property | Value / Observation | Source / Method |
| Molecular Formula | C₅H₃ClN₄S | - |
| Molecular Weight | 186.61 g/mol | Calculated[4] |
| Physical State | Solid, crystalline powder | General Observation |
| Melting Point | 210°C (with decomposition) | Experimental[4] |
| Boiling Point | 383.7°C at 760 mmHg | Predicted[4] |
| Density | 1.634 g/cm³ | Predicted[4] |
| Acidity (pKa) | Estimated ~4.0 - 4.5 | Inferred (see discussion) |
| Lipophilicity (LogP) | Parameter of Interest | (see discussion) |
| Solubility | Soluble in DMSO, DMF | General for Tetrazoles[5] |
In-Depth Analysis of Key Parameters
Acidity (pKa): The Carboxylic Acid Mimic
The utility of the tetrazole ring as a bioisostere is primarily rooted in its acidity. The parent 1H-tetrazole has a pKa of approximately 4.9, which is comparable to that of acetic acid.[5][6] The acidity is influenced by the electronic nature of the substituent at the 5-position.[2][5]
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Causality: The 5-(5-Chloro-2-Thienyl) group is electron-withdrawing due to the electronegativity of the chlorine atom and the aromatic thiophene ring. This inductive effect stabilizes the resulting tetrazolate anion upon deprotonation, thereby increasing the acidity and lowering the pKa relative to the unsubstituted parent tetrazole. It is therefore predicted that the pKa of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole is slightly lower than that of a typical alkyl-substituted tetrazole, likely falling in the range of 4.0 to 4.5.
Lipophilicity (LogP): A Critical Drug-like Property
Lipophilicity, quantified by the partition coefficient (LogP), is a crucial determinant of a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
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Field Insight: A key advantage of substituting a carboxylic acid with a tetrazole is the enhanced lipophilicity of the resulting anion at physiological pH. Tetrazolate anions are reported to be approximately 10 times more lipophilic than the corresponding carboxylate anions.[3] This can lead to improved membrane permeability and better oral bioavailability. While an experimental LogP for this specific compound is not publicly available, it can be determined experimentally via methods like reverse-phase HPLC or calculated using various computational models.
Thermal Stability and Decomposition
The reported melting point of 210°C is accompanied by decomposition, a common characteristic of tetrazole-containing compounds.[4]
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Expertise & Safety: Tetrazoles are nitrogen-rich compounds and can be energetic, potentially decomposing exothermically upon heating.[7][8] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not just for characterization but are essential safety screens. TGA would reveal the onset temperature of mass loss, while DSC would show the melting endotherm followed by a decomposition exotherm.[9][10][11] This information is critical for safe handling, storage, and formulation development.
Analytical Characterization Workflow
A self-validating analytical workflow is essential to confirm the identity, purity, and properties of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole.
Structural Elucidation Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the covalent structure of the molecule.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to resolve N-H protons.
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¹H NMR Analysis: Acquire the proton NMR spectrum. Expect to see signals in the aromatic region (7-8 ppm) corresponding to the protons on the thiophene ring. The N-H proton of the tetrazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may exchange upon addition of D₂O.[12][13]
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¹³C NMR Analysis: Acquire the carbon NMR spectrum to observe signals for all unique carbon atoms in the molecule.
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B. Infrared (IR) Spectroscopy
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Objective: To identify key functional groups.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
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Interpretation: Look for characteristic absorption bands for N-H stretching (broad, ~3100-3000 cm⁻¹), C=N and N=N ring stretching vibrations in the 1640-1300 cm⁻¹ region, and vibrations associated with the substituted thiophene ring.[13]
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C. Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and fragmentation pattern.
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Methodology:
-
Technique: Use Electrospray Ionization (ESI) for its soft ionization capabilities.
-
Analysis: In positive-ion mode, expect to see the protonated molecule [M+H]⁺. A characteristic fragmentation pathway for tetrazoles is the loss of a neutral HN₃ molecule.[14] In negative-ion mode, the deprotonated molecule [M-H]⁻ is observed, which often fragments via the loss of N₂.[14]
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Thermal Analysis Protocol
A. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Objective: To determine the melting point, thermal stability, and decomposition profile.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum or alumina TGA/DSC pan.[11]
-
Instrument Parameters:
-
Data Analysis:
-
DSC Thermogram: Identify the endothermic peak for melting and any subsequent exothermic peaks indicating decomposition.
-
TGA Thermogram: Determine the onset temperature of weight loss, which corresponds to the beginning of decomposition.
-
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Synthetic Context: The [3+2] Cycloaddition
Understanding the physicochemical properties is intrinsically linked to the synthesis of the material. 5-substituted 1H-tetrazoles are most commonly synthesized via a [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][8][15]
Conclusion
5-(5-Chloro-2-Thienyl)-1H-Tetrazole is a molecule with a well-defined set of physicochemical properties that make it a compound of high interest for pharmaceutical and materials science. Its acidity, thermal stability, and structural features can be rationally understood and experimentally verified through a standard suite of analytical techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers to handle, characterize, and effectively utilize this compound in their development pipelines. The interplay between its acidic nature and lipophilic character, in particular, underscores its potential as a carboxylic acid bioisostere in modern drug design.
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Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019, July 1). Who we serve. [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]
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Tetrazole. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
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In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties. (2007, October 1). Chemical Society Reviews (RSC Publishing). [Link]
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